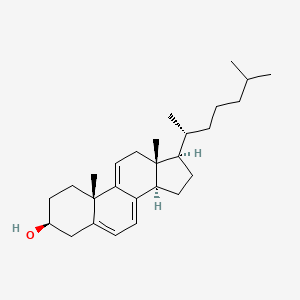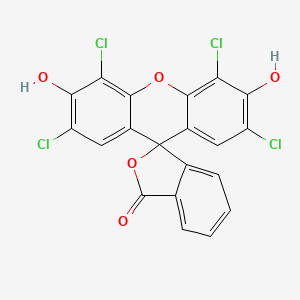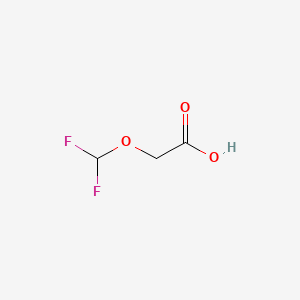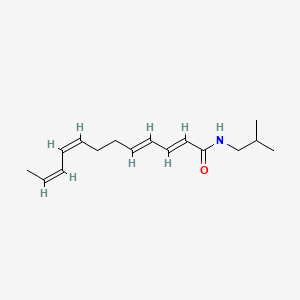
Colest-5,7,9(11)-trien-3-ol, (3beta)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying cholesterol trafficking and membrane organization in vivo
Biology: The compound is used to track the presence and migration of cholesterol within biological systems
Medicine: Its structural similarity to cholesterol makes it useful in studies related to cholesterol metabolism and related disorders
Industry: The compound’s photochemical properties are leveraged in various industrial applications, including the development of photofunctional materials
Mecanismo De Acción
Target of Action
Cholesta-5,7,9(11)-trien-3-ol, also known as (3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol, is primarily used as a fluorescent probe to track the presence and migration of cholesterol in vivo .
Mode of Action
This compound is known to be photochemically active . Little consideration has been given to the formation efficiency and possible toxicity of its photoproducts .
Result of Action
The primary result of the action of this compound is the ability to track the presence and migration of cholesterol in vivo . This can provide valuable insights into the role of cholesterol in various biological processes and diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be photochemically active , suggesting that light exposure could potentially affect its activity and stability.
Análisis Bioquímico
Biochemical Properties
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- plays a significant role in biochemical reactions as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sterol carrier proteins and plasma membranes, aiding in the study of cholesterol trafficking and membrane organization . The nature of these interactions often involves the formation of photoproducts, which can be tracked using fluorescence spectroscopy .
Cellular Effects
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- influences various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its presence can lead to changes in the fluorescence intensity of cellular membranes, which can be used to study the dynamics of cholesterol within cells . Additionally, it has been observed to impact the formation of photoproducts, which can influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. It exerts its effects by binding to specific sites on sterol carrier proteins and plasma membranes, leading to changes in gene expression and enzyme activity . These interactions are often studied using fluorescence recovery after photobleaching (FRAP) and other fluorescence-based techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to light can lead to photobleaching, reducing its fluorescence intensity . Additionally, the formation of photoproducts over time can impact cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- vary with different dosages in animal models. At lower doses, it serves as an effective fluorescent probe without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in cholesterol metabolism, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often studied using fluorescence-based techniques to track its movement and interactions within cells .
Transport and Distribution
Within cells and tissues, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is often studied using fluorescence microscopy and other imaging techniques .
Subcellular Localization
The subcellular localization of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function . Studies have shown that it localizes to plasma membranes and other cellular structures, where it plays a role in cholesterol trafficking and membrane organization .
Métodos De Preparación
The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves several steps. One common method includes the photochemical conversion of provitamin D3. The process typically involves the use of ultraviolet light to induce the formation of the triene structure. Industrial production methods may involve the use of reactors and controlled environments to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, undergoes various chemical reactions, including:
Oxidation: In the presence of air, peroxide formation is a major reaction channel. .
Reduction: Photoreduction of the triene moiety can lead to the formation of dienes, including provitamin D3. .
Substitution: The compound can undergo ether photoadduct formation in the presence of protic solvents like ethanol.
Comparación Con Compuestos Similares
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is unique due to its conjugated triene structure and photochemical activity. Similar compounds include:
9(11)-dehydroergosterol: Differing in the side chain at the C17 position.
Provitamin D3: Lacks the additional double bonds at the C7 and C9 positions.
Ergosterol: Similar to 9(11)-dehydroergosterol but with a different side chain structure.
These compounds share structural similarities but differ in their photochemical properties and biological applications.
Propiedades
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYDLWKDGKMKI-BXAZICILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966299 | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51982-45-7 | |
| Record name | Cholesta-5,7,9(11)-trien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestatrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)












